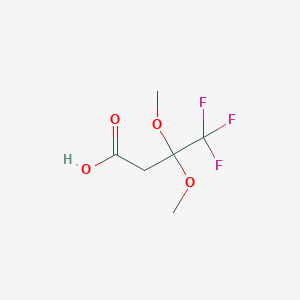

4,4,4-trifluoro-3,3-dimethoxybutanoic acid

Description

Significance of Organofluorine Compounds in Advanced Organic Synthesis and Materials Science

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemistry. The unique properties of the fluorine atom—its high electronegativity and small size—impart remarkable characteristics to these compounds. The carbon-fluorurine (C-F) bond is one of the strongest in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated molecules. wikipedia.orgnih.gov

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as stability, lipophilicity, and bioavailability. sigmaaldrich.com This has profound implications across various sectors:

Pharmaceuticals and Agrochemicals: In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. rroij.comresearchgate.nethovione.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov Similarly, in the agrochemical industry, fluorination is used to increase the efficacy and stability of pesticides and herbicides. sigmaaldrich.com

Materials Science: The robustness of the C-F bond is leveraged to create advanced materials with exceptional properties. nih.gov Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their high thermal stability, chemical resistance, and low friction, making them essential in applications ranging from non-stick coatings and specialty lubricants to components in the aerospace and electronics industries. sigmaaldrich.com Fluorination can also be used to modify the surface properties of materials, enhancing characteristics like water repellency and durability. nih.gov

The synthesis of these valuable compounds relies on the availability of versatile fluorinated building blocks, which can be readily incorporated into larger, more complex structures. worktribe.comnih.govmdpi.com

Overview of 4,4,4-Trifluoro-3,3-dimethoxybutanoic Acid as a Strategic Fluorinated Synthon

This compound is a specialized chemical compound that serves as a prime example of a strategic fluorinated synthon—a building block used in chemical synthesis. Its molecular architecture is defined by a four-carbon butanoic acid chain featuring a trifluoromethyl (-CF₃) group at one end and a carboxylic acid (-COOH) group at the other. This unique combination of functional groups makes it a highly valuable intermediate for constructing more complex fluorinated molecules. vulcanchem.com

The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's chemical properties, while the carboxylic acid provides a reactive handle for a variety of chemical transformations, such as the formation of esters and amides. vulcanchem.com

Below are the key identifiers and properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 118993-06-9 |

| Molecular Formula | C₆H₉F₃O₄ |

| Molecular Weight | 202.13 g/mol |

| Predicted pKa | ~3.12 ± 0.10 vulcanchem.com |

| Predicted Solubility | Soluble in polar organic solvents; limited solubility in water vulcanchem.com |

As a strategic synthon, this compound is utilized in several key areas of research and development:

Pharmaceutical Synthesis: It serves as a building block for creating protease inhibitors and anti-inflammatory agents, where the fluorine content contributes to metabolic stability. vulcanchem.com

Agrochemical Development: The compound is used in the synthesis of advanced herbicides and pesticides, with the trifluoromethyl group helping to enhance the bioactivity of the final product. vulcanchem.com

Materials Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance, tailoring them for high-performance applications. vulcanchem.com

The utility of this compound underscores the critical role of well-designed fluorinated building blocks in driving innovation across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3,3-dimethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O4/c1-12-5(13-2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMPRLKZVYUXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4,4 Trifluoro 3,3 Dimethoxybutanoic Acid

Established Synthetic Pathways to the Compound

General methodologies for constructing molecules containing a trifluoromethyl group often involve either the trifluoromethylation of existing carbon skeletons or the use of trifluoromethyl-containing building blocks. These approaches are foundational in organofluorine chemistry.

Preparation from 2-Bromo-3,3,3-trifluoropropene and Dimethyl Carbonate

The synthesis of 4,4,4-trifluoro-3,3-dimethoxybutanoic acid specifically from 2-bromo-3,3,3-trifluoropropene and dimethyl carbonate is not extensively detailed in the available literature. However, related research demonstrates the utility of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor in catalyst-free decarboxylative strategies. organic-chemistry.org This method allows for the synthesis of a variety of secondary trifluoromethylated alkyl bromides from redox-active esters, showcasing BTP's role in incorporating the trifluoromethyl group into molecular structures. organic-chemistry.org

Trifluoromethylation of Butanoic Acid Derivatives

Trifluoromethylation represents a key strategy for synthesizing fluorinated organic compounds. The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's physical and chemical properties. semanticscholar.org This is often achieved through nucleophilic, electrophilic, or radical trifluoromethylation reactions.

In the context of butanoic acid derivatives, a plausible synthetic route would involve the trifluoromethylation of a suitable precursor. For instance, a keto-ester derived from butanoic acid could be targeted. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, are widely used for the nucleophilic trifluoromethylation of carbonyl compounds like aldehydes and ketones. semanticscholar.orgresearchgate.net The reaction of such a reagent with a 3-keto-butanoic acid derivative could theoretically install the trifluoromethyl group at the C3 position, leading to a precursor for the target molecule.

Nucleophilic Substitution Approaches for Trifluoromethyl Group Introduction

Nucleophilic substitution provides another avenue for introducing a trifluoromethyl group. This approach typically involves the reaction of a nucleophilic "CF3-" source with a substrate containing a suitable leaving group. nih.gov While the direct generation of a stable trifluoromethyl anion (CF3−) is challenging due to its rapid decomposition to difluorocarbene (:CF2), various reagents have been developed to deliver the CF3 group effectively. beilstein-journals.org

For the synthesis of this compound, a hypothetical pathway could involve a butanoic acid derivative functionalized with a leaving group at the C4 position. However, introducing three fluorine atoms via sequential nucleophilic substitution is not a typical strategy. A more common approach is the use of a building block that already contains the CF3 group. The direct nucleophilic substitution to form a C(sp³)-CF3 bond is a challenging transformation, and often, indirect methods using trifluoromethylating agents on carbonyls or other electrophilic centers are preferred. semanticscholar.orgnih.gov

Advanced Electrochemical Synthesis: Kolbe Electrolysis of this compound

Kolbe electrolysis is an electrochemical oxidative decarboxylation of carboxylic acids that generates radicals, which can then dimerize or undergo further reactions. wikipedia.orgorganic-chemistry.org This method has been specifically applied to this compound (TDBA) to synthesize valuable trifluoromethylated compounds. scispace.comoup.com The reaction involves the anodic oxidation of the carboxylate, leading to a radical intermediate that undergoes decarboxylation. wikipedia.org

Homo-coupling Reactions and Product Characterization

The Kolbe electrolysis of this compound (TDBA) in methanol (B129727) with sodium methoxide (B1231860) results in a homo-coupling reaction. scispace.com The process involves the formation of a 3,3,3-trifluoro-2,2-dimethoxypropyl radical via decarboxylation at the anode. Two of these radicals then combine to form the symmetrical dimer. wikipedia.orgscispace.com

The primary product of this homo-coupling reaction is 1,1,1,6,6,6-hexafluoro-2,2,4,4-tetramethoxyhexane. scispace.comoup.com This dimer can be further converted into other useful compounds, such as dienes, by treatment with titanium tetrachloride (TiCl4). scispace.com

Table 1: Homo-coupling via Kolbe Electrolysis of TDBA

| Reactant | Key Conditions | Product |

|---|

Crossed Kolbe Coupling Strategies with Co-carboxylic Acids

Kolbe electrolysis can also be used for cross-coupling reactions by electrolyzing a mixture of two different carboxylic acids. wikipedia.org This strategy has been employed with this compound (TDBA) and other co-carboxylic acids to generate unsymmetrical products. scispace.com However, these reactions often produce a mixture of homo-coupled and cross-coupled products. wikipedia.org

When TDBA is co-electrolyzed with 3-hydroxy-2-trifluoromethylpropionic acid (HTPA), the crossed Kolbe product, 5,5,5-trifluoro-4,4-dimethoxy-2-trifluoromethylpentanol, is obtained, albeit in a modest yield of 17%. scispace.com The reaction is dominated by the homo-coupling of HTPA, which has a lower oxidation potential than TDBA. scispace.com

Similarly, the crossed Kolbe reaction between TDBA and 3-chloropropionic acid yields 5,5,5-trifluoro-4,4-dimethoxypentyl chloride. This reaction was conducted with a 1:4 ratio of TDBA to 3-chloropropionic acid, yet the formation of the TDBA homo-coupling product was still predominant. scispace.com

Table 2: Crossed Kolbe Coupling Reactions with TDBA

| Co-carboxylic Acid | Key Conditions | Crossed Product | Yield |

|---|---|---|---|

| 3-Hydroxy-2-trifluoromethylpropionic acid (HTPA) | Equimolar mixture with TDBA | 5,5,5-Trifluoro-4,4-dimethoxy-2-trifluoromethylpentanol | 17% |

Reactivity with Fluorine-Containing Carboxylic Acids

The reaction of this compound with other fluorine-containing carboxylic acids is anticipated to proceed through the formation of a mixed anhydride (B1165640). The presence of electron-withdrawing fluorine atoms in both reacting molecules influences the reactivity of the carboxylic acid groups. In a typical reaction, a dehydrating agent is employed to facilitate the removal of a water molecule, leading to the formation of an anhydride bond.

For instance, the reaction with a strong fluorinated acid like trifluoroacetic acid in the presence of an anhydride such as trifluoroacetic anhydride (TFAA) would likely lead to the formation of a mixed anhydride. The general mechanism involves the activation of one carboxylic acid group by the dehydrating agent, followed by nucleophilic attack from the other carboxylic acid.

While specific experimental data for the reaction of this compound with other fluorinated carboxylic acids is scarce, the expected reaction would follow the general scheme of mixed anhydride synthesis. The table below outlines a hypothetical reaction based on established chemical principles.

Table 1: Hypothetical Reaction with a Fluorine-Containing Carboxylic Acid

| Reactant 1 | Reactant 2 | Dehydrating Agent | Expected Product |

| This compound | Trifluoroacetic acid | Trifluoroacetic anhydride (TFAA) | 4,4,4-Trifluoro-3,3-dimethoxybutanoic trifluoroacetic anhydride |

Reactivity with Fluorine-Free Carboxylic Acids

Similarly, this compound is expected to react with fluorine-free carboxylic acids to form mixed anhydrides under dehydrating conditions. The reactivity in this case would be influenced by the difference in acidity and steric hindrance between the two reacting carboxylic acids. The electron-withdrawing trifluoromethyl group in this compound increases its acidity compared to many simple alkyl carboxylic acids.

This difference in acidity can affect the rate and equilibrium of the anhydride formation. A common method for synthesizing mixed anhydrides involves the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting one of the acids to a more reactive species, such as an acid chloride.

The following table presents a hypothetical reaction scenario with a common fluorine-free carboxylic acid, illustrating the expected outcome based on general organic chemistry principles.

Table 2: Hypothetical Reaction with a Fluorine-Free Carboxylic Acid

| Reactant 1 | Reactant 2 | Dehydrating Agent | Expected Product |

| This compound | Acetic acid | Dicyclohexylcarbodiimide (DCC) | Acetic 4,4,4-trifluoro-3,3-dimethoxybutanoic anhydride |

It is important to note that the actual yields and optimal reaction conditions for these transformations would need to be determined experimentally. The provided information is based on the predicted reactivity of the functional groups present in the molecule.

Reactivity and Transformational Chemistry of 4,4,4 Trifluoro 3,3 Dimethoxybutanoic Acid and Its Derivatives

Mechanistic Insights into Anodic Oxidation Processes

Anodic oxidation, specifically the Kolbe electrolysis, serves as a pivotal method for the decarboxylative dimerization of carboxylic acids. scispace.comwikipedia.org This process proceeds through a radical mechanism, initiated by the electrochemical oxidation of a carboxylate ion. wikipedia.org For 4,4,4-trifluoro-3,3-dimethoxybutanoic acid, this reaction opens pathways to both symmetrical (homo-coupling) and unsymmetrical (crossed-coupling) products. scispace.com

The selectivity of the Kolbe electrolysis, particularly in crossed-coupling reactions, is heavily influenced by the relative oxidation potentials of the participating carboxylic acids. scispace.com In the electrolysis of an equimolar mixture of TDBA and 3-hydroxy-2-trifluoromethylpropionic acid (HTPA), the reaction predominantly yielded the homo-coupling product of HTPA (65% yield), with the desired cross-coupling product formed in only a 17% yield. scispace.com This outcome is attributed to the fact that the oxidation potential of HTPA is lower by 0.66 V compared to that of TDBA, causing it to be preferentially oxidized at the anode. scispace.com

To enhance the yield of the crossed-coupling product, the molar ratio of the reactants was adjusted. When TDBA was used in a six-fold excess relative to HTPA, the yield of the cross-coupled alcohol, 5,5,5-trifluoro-4,4-dimethoxy-2-trifluoromethylpentanol, increased significantly to 50% (based on HTPA), and the formation of the HTPA homo-coupling product was suppressed. scispace.com

In another example, the crossed Kolbe reaction between TDBA and 3-chloropropionic acid, where the oxidation potentials are similar, still resulted in the TDBA homo-coupling product being the predominant species. scispace.com This suggests that other factors beyond oxidation potential can also influence product distribution.

| Reactants | Molar Ratio (TDBA / Co-acid) | Major Product | Crossed-Coupling Product Yield |

|---|---|---|---|

| TDBA + HTPA | 1:1 | HTPA Homo-coupling Product | 17% |

| TDBA + HTPA | 6:1 | TDBA Homo-coupling Product | 50% (based on HTPA) |

| TDBA + 3-chloropropionic acid | 1:4 | TDBA Homo-coupling Product | 20% (based on TDBA) |

The Kolbe reaction proceeds via a two-stage radical process. wikipedia.org

Formation of Carboxylate Radical: At the anode, the carboxylate ion of TDBA undergoes a one-electron oxidation to form a carboxylate radical.

Decarboxylation: This carboxylate radical is unstable and rapidly undergoes decarboxylation, losing carbon dioxide to generate a primary radical intermediate, the 3,3,3-trifluoro-2,2-dimethoxypropyl radical.

Once formed, these radicals can combine in several ways:

Homo-coupling: Two 3,3,3-trifluoro-2,2-dimethoxypropyl radicals can dimerize to form the symmetrical product, 1,1,1,6,6,6-hexafluoro-2,2,4,4-tetramethoxyhexane. scispace.com

Crossed-coupling: In the presence of a second carboxylic acid (e.g., HTPA), the TDBA-derived radical can combine with the radical generated from the co-acid to form an unsymmetrical crossed Kolbe product. scispace.com

Derivatization Strategies and Functional Group Interconversions

The products obtained from the anodic oxidation of TDBA are versatile intermediates that can be converted into a range of other fluorinated compounds, including dienes, heterocycles, and olefins. scispace.com

The primary homo-coupling product from the Kolbe electrolysis of TDBA, 1,1,1,6,6,6-hexafluoro-2,2,4,4-tetramethoxyhexane, can be transformed into a conjugated diene. scispace.com This conversion is achieved by treating the hexafluoro-hexane derivative with titanium tetrachloride (TiCl₄), followed by a dehydrochlorination step. scispace.com This strategy provides a pathway to valuable trifluoromethylated dienes.

The cross-coupling product derived from TDBA and HTPA, 5,5,5-trifluoro-4,4-dimethoxy-2-trifluoromethylpentanol, is a key intermediate for synthesizing heterocyclic and olefinic structures. scispace.com

Synthesis of Tetrahydrofurans: The alcohol can be cyclized by heating with concentrated sulfuric acid at 150 °C. This acid-catalyzed intramolecular reaction results in the formation of 2-methoxy-2,4-bis(trifluoromethyl)tetrahydrofuran in a 42% yield. scispace.com

Synthesis of Olefins: The alcohol can first be converted to its tosylate derivative. Subsequent treatment of the tosylate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces an elimination reaction, yielding the olefin 5,5,5-trifluoro-4,4-dimethoxy-2-trifluoromethylpent-1-ene in a 42% yield. scispace.com

| Starting Material | Reagents | Product Type | Specific Product | Yield |

|---|---|---|---|---|

| 5,5,5-trifluoro-4,4-dimethoxy-2-trifluoromethylpentanol | Conc. H₂SO₄, 150 °C | Tetrahydrofuran | 2-methoxy-2,4-bis(trifluoromethyl)tetrahydrofuran | 42% |

| Tosylate of the starting alcohol | DBU | Olefin | 5,5,5-trifluoro-4,4-dimethoxy-2-trifluoromethylpent-1-ene | 42% |

Titanium tetrachloride (TiCl₄) is a versatile Lewis acid used in the derivatization of Kolbe electrolysis products. scispace.comresearchgate.netwikipedia.org Its primary role in this context is to react with the methoxy (B1213986) groups present in the products.

As mentioned in section 3.2.1, TiCl₄ is the key reagent for converting the homo-coupling product, 1,1,1,6,6,6-hexafluoro-2,2,4,4-tetramethoxyhexane, into a diene precursor. scispace.com Furthermore, TiCl₄ can also effect a substitution reaction. When the crossed Kolbe product from TDBA and 3-chloropropionic acid, 5,5,5-trifluoro-4,4-dimethoxypentyl chloride, was treated with titanium tetrachloride in dichloromethane, one of the methoxy groups was replaced by a chlorine atom. scispace.com This demonstrates the utility of Lewis acids in modifying the functional groups of these fluorinated intermediates.

Stereochemical Outcomes in Derivative Formation

The formation of derivatives from this compound introduces the potential for stereoisomerism, a critical consideration in the synthesis of biologically active molecules and advanced materials. When reactions lead to the creation of one or more new stereocenters, the outcome can range from a racemic mixture of enantiomers to a single, pure stereoisomer. The control of these stereochemical outcomes is a significant focus in synthetic organic chemistry, often employing strategies such as the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. While specific studies on the stereochemical outcomes of derivative formation from this compound are not extensively documented in publicly available research, the principles can be effectively illustrated by examining related fluorinated butanoic acid derivatives.

A primary strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate, influencing the stereochemical course of a reaction before being removed. wikipedia.org For instance, in the asymmetric synthesis of amino acid derivatives, chiral auxiliaries have been instrumental in achieving high levels of stereoselectivity.

One notable example involves the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a compound structurally related to our subject molecule. In this process, a chiral auxiliary is used to form a nickel(II) complex with a glycine (B1666218) Schiff base. This complex is then alkylated, with the chiral auxiliary directing the approach of the electrophile to create the desired stereocenter. The subsequent removal of the auxiliary yields the enantiomerically enriched amino acid. mdpi.com This method has proven effective for large-scale preparations, underscoring its practical utility. mdpi.com

The table below illustrates the typical stereochemical outcomes that can be achieved in the formation of derivatives of fluorinated butanoic acids using chiral auxiliaries. The data is based on findings from the synthesis of related compounds and demonstrates the high levels of diastereoselectivity and enantiomeric excess that are often attainable.

| Reaction Type | Chiral Auxiliary/Method | Derivative Formed | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Alkylation | Nickel(II) complex with a chiral ligand | (S)-2-Amino-4,4,4-trifluorobutanoic acid | High diastereoselectivity |

| Aldol (B89426) Reaction | Oxazolidinone auxiliaries | β-hydroxy carbonyl compounds | Typically >95:5 d.r. |

| Michael Addition | L-valine t-butyl ester | 1,4-dihydropyridine derivatives | >95% e.e. |

Another powerful technique for controlling stereochemistry is asymmetric dihydroxylation, as demonstrated in the synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. nih.gov This method involves the use of a chiral catalyst to introduce two hydroxyl groups across a double bond in a stereospecific manner. The resulting diol can then be further functionalized to produce the desired amino acid derivative with high enantiomeric purity. nih.gov

Furthermore, stereodivergent synthesis offers a sophisticated approach to access multiple stereoisomers of a product from a common starting material. This has been explored in the context of copper-catalyzed borylative cyclizations of racemic β-oxo acid derivatives. nih.gov Such strategies allow for the selective formation of different diastereomers by tuning the reaction conditions or the catalyst system, providing access to a wider range of stereochemically complex molecules.

Applications of 4,4,4 Trifluoro 3,3 Dimethoxybutanoic Acid in Complex Organic Synthesis

Role as a Versatile Trifluoromethylated Building Block

4,4,4-Trifluoro-3,3-dimethoxybutanoic acid serves as a key precursor for introducing the trifluoromethyl (CF₃) group into more complex molecular architectures. halocarbonlifesciences.com The CF₃ group is particularly valued in drug discovery for its ability to improve a molecule's metabolic stability, lipophilicity, and binding capabilities with minimal steric impact. This butanoic acid derivative provides a four-carbon chain that can be elaborated upon, with the dimethoxy acetal (B89532) acting as a stable protecting group for a ketone functionality, which can be revealed later in a synthetic sequence for further reactions.

The utility of such building blocks is rooted in their ability to streamline the synthesis of complex fluorinated targets. nih.gov Rather than attempting to introduce a fluorine-containing group in the later stages of a synthesis—a process often fraught with challenges related to harsh reaction conditions and poor selectivity—chemists can use pre-functionalized building blocks like this compound to carry the desired moiety through a synthetic route. nih.gov This approach is fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials where precise control over the molecular structure is paramount. nih.gov

Contribution to Asymmetric Synthesis of Chiral Fluorinated Compounds

The synthesis of single-enantiomer chiral compounds is a critical objective in modern chemistry, particularly for pharmaceuticals, where different enantiomers can have vastly different biological activities. Fluorinated building blocks play a pivotal role in the asymmetric synthesis of chiral molecules that contain fluorine. nih.gov Methodologies for achieving this often rely on chiral auxiliaries, chiral catalysts, or enzymatic resolutions to control the three-dimensional arrangement of atoms. the-innovation.orgmdpi.com

Fluorinated amino acids are highly sought-after targets because their incorporation into peptides and proteins can confer new and useful biological and physical properties. cyu.fr However, their synthesis in an enantiomerically pure form remains a significant challenge. cyu.fr

Several strategies have been developed that utilize trifluoromethylated synthons. One prominent method involves the use of chiral fluoromethylated oxazolidines (FOX), which serve as stable intermediates. cyu.fr These can be derived from fluorinated starting materials and commercially available chiral amino alcohols. Another powerful technique employs chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which can be alkylated with fluorinated alkyl halides to produce fluorinated amino acids with high stereoselectivity. nih.gov This latter approach has been successfully used to synthesize both diastereomers of trifluoroleucine, demonstrating its applicability for creating complex, branched amino acid structures. nih.gov Research has also led to the successful enantiopure synthesis of various other trifluoromethylated amino acids, such as α-Tfm-proline and α-Tfm-pyroglutamic acid, through multi-step sequences that showcase the versatility of fluorinated building blocks in complex synthetic pathways. cyu.fr

| Compound | Key Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| (S)-α-Tfm-norvaline | Use of chiral auxiliaries with diastereomer separation | Demonstrates a classic approach to obtaining enantiopure products. | cyu.fr |

| (2S,4S)- and (2S,4R)-Trifluoroleucine | Alkylation of a chiral Ni(II) complex | Provides access to enantio- and diastereomerically pure γ-branched amino acids. | nih.gov |

| α-Tfm-proline | Hydroboration-aminocyclization sequence | Creates cyclic fluorinated amino acid motifs. | cyu.fr |

| α-Tfm-pyroglutamic acid | Hydroboration-oxidation-aminocyclization sequence | Yields functionalized cyclic amino acid derivatives. | cyu.fr |

Chiral scaffolds are core molecular frameworks with a defined three-dimensional structure that can be used to build more complex molecules or to act as catalysts themselves. beilstein-journals.org Chiral phosphoric acids (CPAs), for instance, are a class of highly effective organocatalysts used in a wide range of enantioselective transformations. beilstein-journals.org These catalysts typically feature a C₂-symmetric scaffold, such as BINOL, which creates a well-defined chiral pocket that directs the stereochemical outcome of a reaction. beilstein-journals.org

The construction of these scaffolds requires access to versatile and often chiral building blocks. While not directly synthesized from this compound in the cited examples, the principle relies on the availability of functionalized synthons that can be assembled into these complex architectures. rsc.orgrsc.org The development of novel chiral scaffolds, such as those based on planar chiral paracyclophanes, further expands the toolkit available to synthetic chemists and relies on the ability to construct these unique structures from simpler, well-defined starting materials. rsc.orgresearchgate.net The functional handles present in molecules like this compound make them ideal candidates for incorporation into such novel and complex chiral frameworks.

Potential in the Synthesis of Optoelectronic Materials

The incorporation of trifluoromethyl groups is a powerful strategy for tuning the properties of organic materials used in optoelectronic applications, such as flexible displays and microelectronics. mdpi.comwechemglobal.com Introducing CF₃ groups into polymer backbones, for example in polyimides, can inhibit charge transfer interactions and disrupt chain packing, leading to materials with enhanced optical transparency and lower water absorption—critical properties for plastic substrates in flexible optoelectronic devices. mdpi.com

Building blocks like this compound are potential precursors for monomers used in the synthesis of these advanced materials. The strong electronegativity of the CF₃ group can also influence the electronic properties of organic molecules, which is beneficial for creating materials for Organic Light-Emitting Diodes (OLEDs) that maintain high luminous efficiency. wechemglobal.com The ability to systematically introduce these functional groups via specialized building blocks is crucial for the rational design of next-generation organic electronic materials. acs.org

| Property | Effect of -CF₃ Incorporation | Benefit for Optoelectronics | Reference |

|---|---|---|---|

| Optical Transparency | Increases light transmittance by inhibiting charge transfer complexes. | Essential for transparent substrates in flexible displays. | mdpi.com |

| Water Absorption | Significantly lowers water uptake due to hydrophobic nature. | Improves device reliability and longevity. | mdpi.com |

| Thermal Stability | Fluorinated polymers often show higher thermal stability. | Allows for more robust manufacturing processes and device operation. | |

| Dielectric Constant | Generally lowers the dielectric constant. | Reduces signal delay and cross-talk in microelectronics. | mdpi.com |

Development of Novel Fluorine-Containing Organic Structures

The availability of versatile fluorinated building blocks empowers chemists to explore and create entirely new classes of organic compounds with unique properties. nih.govsciencedaily.com Synthetic methodologies that transform simple olefins into complex, functionalized fluorine-containing scaffolds, such as through halofluorination reactions, open pathways to novel small-molecule entities. nih.gov

For example, methodologies have been developed to construct saturated N-heterocycles, such as trifluoromethyl-piperidines, which are of high interest to the pharmaceutical and agrochemical industries. researchgate.net These syntheses can be performed diastereoselectively or enantioselectively, starting from fluorinated synthons to build complex, polycyclic structures. researchgate.net Similarly, new catalytic methods are enabling the conversion of simple starting materials like epoxides into highly valuable fluorinated oxetanes, a class of molecules that was previously very difficult to access. sciencedaily.com The ability to construct these novel and diverse fluorinated structures relies heavily on the foundation provided by well-designed and functionalized building blocks. nih.govnih.gov

Analytical and Spectroscopic Methods for Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone for determining the molecular structure of 4,4,4-trifluoro-3,3-dimethoxybutanoic acid and its derivatives. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound allows for a comprehensive analysis.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the different proton environments. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10–12 ppm). libretexts.orgdocbrown.info The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group are expected in the 2-3 ppm region. docbrown.info The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups would appear as a sharp singlet, typically around 3.3 ppm. vulcanchem.com

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-180 ppm range. libretexts.orgdocbrown.info The quaternary carbon bonded to the trifluoromethyl group and two methoxy groups is also significantly downfield. The methylene carbon and the methoxy carbons will have characteristic chemical shifts, with the influence of the electronegative oxygen and fluorine atoms decreasing with distance. docbrown.infochemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, which minimizes signal overlap. wikipedia.org The trifluoromethyl (-CF₃) group in this compound is expected to produce a single, sharp resonance in the proton-decoupled spectrum. The chemical shift for CF₃ groups in organofluorine compounds typically falls within the range of -50 to -70 ppm relative to a standard such as trichlorofluoromethane (B166822) (CCl₃F). wikipedia.orgresearchgate.net This technique is also highly sensitive to changes in the electronic environment, making it useful for monitoring reactions and confirming the structure of derivatives. aiinmr.com

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity (in ¹H NMR) |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 12.0 | Broad Singlet |

| ¹H | -CH₂- | ~2.5 - 2.8 | Singlet |

| ¹H | -OCH₃ | ~3.3 | Singlet |

| ¹³C | -COOH | 170 - 180 | N/A |

| ¹³C | -C(OCH₃)₂(CF₃) | ~90 - 100 (quartet due to ¹JCF) | N/A |

| ¹³C | -CH₂- | ~35 - 45 | N/A |

| ¹³C | -OCH₃ | ~50 - 55 | N/A |

| ¹⁹F | -CF₃ | -50 to -70 | Singlet |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A sharp and intense peak corresponding to the carbonyl (C=O) stretch is typically observed between 1700 and 1725 cm⁻¹. echemi.com The spectrum will also feature strong C-F stretching bands, usually in the 1100–1200 cm⁻¹ range. vulcanchem.com Additionally, C-O stretching vibrations from both the carboxylic acid and the methoxy groups will be present in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar bonds and symmetric vibrations. It can be particularly useful for observing the C-C backbone vibrations and symmetric stretches of the molecule, which may be weak or absent in the IR spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | -CH₂- and -OCH₃ | 2850 - 3000 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid / Methoxy | 1210 - 1320 | Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1200 | Very Strong |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₉F₃O₄), the molecular weight is 202.13 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ depending on the ionization technique used.

Common fragmentation pathways for such a molecule would include:

Loss of a methoxy group (-OCH₃): Resulting in a fragment ion at m/z 171.

Loss of the carboxyl group (-COOH): Leading to a fragment at m/z 157.

Cleavage of the C-C bond alpha to the carbonyl group: This can produce an acylium ion [M-CH₂C(OCH₃)₂(CF₃)]⁺.

Loss of the trifluoromethyl radical (·CF₃): Resulting in a fragment at m/z 133.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. libretexts.orglibretexts.org

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₆H₉F₃O₄]⁺ | 202 |

| [M-OCH₃]⁺ | [C₅H₆F₃O₃]⁺ | 171 |

| [M-COOH]⁺ | [C₅H₈F₃O₂]⁺ | 157 |

| [M-CF₃]⁺ | [C₅H₉O₄]⁺ | 133 |

| [CF₃]⁺ | [CF₃]⁺ | 69 |

Chromatographic Methods for Product Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized this compound and for separating different isomers.

Both GC and HPLC are powerful tools for separating and quantifying components in a mixture, thereby determining the purity of a product.

Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC can be challenging, often resulting in poor peak shape (tailing). Therefore, derivatization is typically required. The carboxylic acid is often converted into a more volatile ester (e.g., a methyl or ethyl ester) prior to injection. The separation is then achieved on a column based on the boiling points and polarities of the components.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol (B129727) and an acid modifier like trifluoroacetic acid), is the most common method. nih.govnih.gov The compound's retention time is used to identify it, and the peak area is proportional to its concentration, allowing for accurate purity assessment. researchgate.net

The carbon atom at the 3-position of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. In many applications, particularly in pharmaceuticals, it is crucial to separate and quantify these enantiomers. nih.gov

Chiral chromatography is the primary method for this purpose. gcms.cz This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. Both chiral GC (after derivatization) and chiral HPLC can be employed for this purpose.

Alternatively, NMR spectroscopy, especially ¹⁹F NMR, can be used in conjunction with a chiral solvating agent or a chiral derivatizing agent. acs.orgnih.gov The chiral agent forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum, allowing for their quantification and the determination of enantiomeric excess. bohrium.comrsc.org

Theoretical and Computational Studies on 4,4,4 Trifluoro 3,3 Dimethoxybutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that detail the quantum chemical calculations of the electronic structure and energetics of 4,4,4-trifluoro-3,3-dimethoxybutanoic acid. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine parameters such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders. This information is fundamental to understanding the molecule's stability and reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

There is a lack of computational models for the reaction mechanisms and transition states involving this compound. One known reaction is its use in Kolbe electrolysis. scispace.com A computational study of this reaction would involve mapping the potential energy surface to identify the transition states for the radical intermediates and subsequent coupling products. However, no such computational analysis has been reported.

Prediction of Reactivity and Selectivity in Novel Transformations

Without foundational quantum chemical data, the prediction of reactivity and selectivity of this compound in novel transformations is not possible. Computational methods could be employed to explore its behavior in various reaction types, such as nucleophilic acyl substitution or reactions involving the trifluoromethyl group, but this research has not been conducted.

Conformational Analysis of this compound and its Intermediates

A detailed conformational analysis of this compound and its potential reaction intermediates is not available in the literature. Such an analysis would identify the most stable conformers and the energy barriers between them, which can significantly influence the molecule's reactivity and spectroscopic properties. The interplay between the bulky trifluoromethyl and dimethoxy groups would make this a particularly interesting, yet unperformed, study.

Future Research Directions and Opportunities

Exploration of Environmentally Benign Synthetic Routes

The future synthesis of 4,4,4-trifluoro-3,3-dimethoxybutanoic acid and its derivatives should prioritize sustainability. Research in this area could focus on developing "green" synthetic pathways that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

Key Research Objectives:

Biocatalysis: Investigating the use of whole-cell systems or isolated enzymes for key synthetic steps. For instance, microbial reduction processes, similar to those used for producing chiral fluorinated alcohols from keto-esters, could be adapted. nih.gov This approach offers high selectivity under mild, aqueous conditions.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing solvent usage.

Green Solvents and Reagents: A critical area of research is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. liverpool.ac.ukresearchgate.net Furthermore, replacing hazardous fluorinating agents with safer alternatives is a persistent goal in fluorine chemistry. harvard.edu

Table 1: Proposed Green Synthesis Strategies

| Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Synthesis | Use of enzymes (e.g., lipases, reductases) for stereoselective transformations. | High selectivity, mild reaction conditions, reduced byproducts. | Screening for suitable enzymes; reaction optimization in aqueous media. |

| Continuous Flow Processing | Synthesis in a continuously flowing stream rather than a single batch. | Enhanced heat transfer, improved safety, easy automation and scale-up. | Development of stable packed-bed catalysts; optimization of flow rate, temperature, and pressure. |

| Alternative Energy Sources | Employing microwave irradiation or sonication to drive reactions. | Reduced reaction times, lower energy consumption, potentially higher yields. | Studying the effect of non-classical energy sources on reaction kinetics and selectivity. |

Expanded Utility in Catalytic Asymmetric Transformations

The presence of a trifluoromethyl group makes this compound an attractive building block for synthesizing chiral pharmaceuticals and agrochemicals. Future work should explore its use in asymmetric reactions to create molecules with specific three-dimensional arrangements, which is often crucial for biological activity.

Potential Applications in Asymmetric Synthesis:

Chiral Building Block: The compound can serve as a prochiral substrate. For example, asymmetric reduction of the protected ketone (after deprotection) or functionalization at the alpha-position to the carboxylic acid could establish key stereocenters.

Fluorinated Ligand Development: The butanoic acid backbone could be elaborated into novel chiral ligands for transition metal catalysis. The fluorine atoms can modulate the electronic properties of the metal center, potentially leading to enhanced catalytic activity and enantioselectivity. dntb.gov.ua

Organocatalysis: Derivatives of this compound could be employed in organocatalytic reactions, such as asymmetric Michael additions or aldol (B89426) reactions, where the trifluoromethyl group can influence the stereochemical outcome. researchgate.net Research has shown that trifluoromethyl-substituted nucleophiles can be effectively used in cascade reactions to build complex chiral molecules with high diastereoselectivity and enantioselectivity. researchgate.net

Development of New Fluorine-Containing Functional Materials

Incorporating fluorine into polymers and other materials can dramatically enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. This compound represents a versatile monomer for creating a new generation of functional fluorinated materials.

Research Opportunities in Materials Science:

Fluoropolymers: The carboxylic acid group allows the molecule to be polymerized into polyesters or polyamides. The resulting polymers would be expected to exhibit properties characteristic of fluoropolymers, such as low surface energy and high thermal stability.

Specialty Coatings: Materials derived from this compound could be used to create hydrophobic and oleophobic coatings for applications ranging from self-cleaning surfaces to protective layers for electronics.

Biomedical Materials: The biocompatibility of fluorinated materials makes them suitable for biomedical applications. Polymers incorporating this monomer could be investigated for use in medical implants, drug delivery systems, and tissue engineering scaffolds.

Table 2: Potential Applications in Functional Materials

| Material Type | Method of Incorporation | Anticipated Property Enhancement | Potential Application |

|---|---|---|---|

| Polyesters/Polyamides | Use as a monomer in polycondensation reactions. | Increased thermal stability, chemical inertness, hydrophobicity. | High-performance plastics, specialty fibers. |

| Surface Coatings | Grafting onto surfaces via the carboxylic acid group. | Low surface energy (water/oil repellency), durability. | Anti-fouling marine paints, stain-resistant textiles. |

| Electronic Materials | Integration into polymer dielectrics. | Low dielectric constant, low moisture uptake. | Insulators in microelectronics, advanced capacitors. |

Mechanistic Investigations of Underexplored Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the electron-withdrawing trifluoromethyl group and the adjacent functionalities presents fertile ground for mechanistic studies.

Areas for Mechanistic Study:

Influence of the CF3 Group: Quantitative studies on how the trifluoromethyl group affects the acidity of the alpha-protons and the reactivity of the carboxylic acid would provide valuable data for reaction design.

Acetal (B89532) Stability and Deprotection: Investigating the kinetics and mechanisms of the acetal hydrolysis under various conditions would enable more precise control over its use as a protecting group for the ketone.

Computational Chemistry: Employing theoretical methods like Density Functional Theory (DFT) can provide deep insights into reaction pathways, transition state energies, and the electronic structure of intermediates. nih.gov Such studies can predict reactivity and selectivity, guiding experimental work. For example, computational analysis could clarify the preferred pathways in cycloaddition or rearrangement reactions involving derivatives of the compound. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new applications for this compound, modern automation and high-throughput experimentation (HTE) techniques should be leveraged. nih.gov These technologies allow for the rapid screening of numerous reaction conditions or the synthesis of large libraries of derivatives for biological or materials testing.

Implementation of HTE and Automation:

Reaction Optimization: Robotic platforms can be used to set up hundreds of reactions in parallel to quickly identify the optimal catalysts, solvents, and temperatures for a given transformation, saving significant time and resources. nih.govresearchgate.net

Library Synthesis: Automated synthesizers can be programmed to create a diverse library of amides, esters, and other derivatives from the parent acid. beilstein-journals.org

High-Throughput Screening: The resulting compound libraries can be rapidly screened for desired properties, such as biological activity or material performance, using HTE assays. This approach, which merges deep learning with HTE, can dramatically accelerate the process of identifying lead compounds for drug discovery or new materials. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, materials science, and catalysis.

Q & A

Q. What synthetic methodologies are reported for 4,4,4-trifluoro-3,3-dimethoxybutanoic acid, and what are their critical reaction parameters?

Synthesis typically involves fluorination and methoxylation steps. For example, ester intermediates (e.g., methyl or ethyl esters) are synthesized via nucleophilic trifluoromethylation using reagents like 3,3,3-trifluoropropene or trifluoromethylation agents under acidic conditions. Methoxy groups are introduced via Williamson ether synthesis or direct methylation of hydroxyl intermediates. Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the final acid. Key parameters include temperature control (0–25°C for fluorination) and stoichiometric ratios to minimize side reactions. Yields range from 50–75%, with impurities often arising from incomplete fluorination or ester hydrolysis .

Q. How can researchers purify this compound to achieve >95% purity?

Common purification methods include:

- Recrystallization : Using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with eluents like dichloromethane/methanol (95:5) to separate acidic impurities.

- Acid-Base Extraction : Partitioning between aqueous NaHCO₃ and organic solvents (e.g., diethyl ether) to isolate the carboxylic acid. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or NMR integration .

Q. What spectroscopic techniques are optimal for characterizing this compound, given its fluorine substituents?

- ¹⁹F NMR : Critical for confirming trifluoromethyl group integrity (δ –60 to –70 ppm for CF₃). Splitting patterns reveal neighboring group interactions.

- ¹H NMR : Methoxy protons appear as singlets (δ 3.2–3.5 ppm), while the carboxylic acid proton is often broad (δ 10–12 ppm).

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₆H₉F₃O₄; calc. 202.04 g/mol) .

Advanced Research Questions

Q. How do the trifluoromethyl and dimethoxy groups influence the compound’s acidity and reactivity in nucleophilic acyl substitution?

The electron-withdrawing CF₃ group increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.8). This enhances reactivity toward nucleophiles (e.g., amines, alcohols). The 3,3-dimethoxy groups introduce steric hindrance, slowing reactions at the β-carbon. Computational studies (DFT) show that the CF₃ group stabilizes the transition state via inductive effects, while methoxy groups slightly destabilize it due to steric clashes .

Q. What strategies resolve racemic mixtures of this compound, and how is enantiomeric excess validated?

- Chiral Resolution : Use of (R)- or (S)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization (e.g., from ethanol/water).

- Chiral HPLC : Employing a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Enantiomeric excess (ee) is quantified via polarimetry ([α]D²⁵) or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. How does the trifluoromethyl group affect metabolic stability in preclinical studies compared to non-fluorinated analogs?

Fluorine reduces metabolic oxidation by cytochrome P450 enzymes due to its strong C-F bond. In vitro microsomal assays (human liver microsomes) show a 3–5× longer half-life for the trifluorinated compound vs. non-fluorinated analogs. This is critical for improving oral bioavailability in drug candidates. Stability is assessed via LC-MS/MS monitoring of parent compound depletion .

Q. What computational approaches predict the bioactive conformation of this compound when targeting enzymes like hydrolases?

- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of target enzymes (e.g., acetylcholinesterase) to identify binding poses.

- Molecular Dynamics (MD) Simulations : Analyze stability of the protein-ligand complex in explicit solvent (e.g., TIP3P water model).

- QTAIM Analysis : Map electron density to evaluate hydrogen bonds between CF₃/methoxy groups and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.